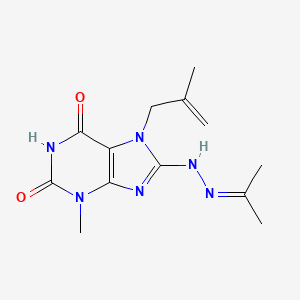

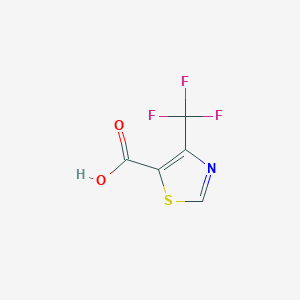

![molecular formula C15H16ClNO2 B2820370 5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 338399-40-9](/img/structure/B2820370.png)

5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione (abbreviated 5-CP-2-DMC) is a cyclohexane derivative that has been studied for its potential applications in the lab and in scientific research. 5-CP-2-DMC has a wide range of properties that make it a versatile and useful compound for a variety of experiments.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione has been utilized in various synthesis and characterization studies. One study involved the synthesis of precursors like 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, highlighting its potential as a building block in organic synthesis (Jeyachandran, 2021).

Catalysis and Green Chemistry

Research has shown the use of related compounds in catalysis and green chemistry. For instance, tamarind water catalyzed the synthesis of arylmethylenebis derivatives, demonstrating an environmentally friendly approach (Pal, 2020). Another study used sulfacetamide as a catalyst in the synthesis of oxygen-containing heterocyclic compounds, indicating the versatility of these compounds in catalyzed reactions (Kamalifar & Kiyani, 2021).

Photolysis and Chemical Reactivity

In a study on photolysis, 4-chloroaniline and its N,N-dimethyl derivative (related to the compound ) underwent efficient photoheterolysis, showing the potential of these compounds in studying photochemical reactions (Guizzardi et al., 2001).

Crystal Structure Analysis

The compound and its derivatives have been used in crystal structure analysis. A study synthesized and characterized a novel crystal structure of a related compound, enhancing our understanding of molecular structures (Zhang et al., 2013).

Nano-Catalysis

Nano-TiO2 was used as a catalyst in the synthesis of aryl-1,8-dioxo-octahydroxanthene derivatives from related compounds, showcasing advancements in nano-catalysis and its application in organic synthesis (Khazaei et al., 2013).

Ultrasound-Assisted Synthesis

The compound's derivatives have been synthesized using ultrasound-assisted methods, which is an innovative approach in green chemistry and organic synthesis (Li et al., 2012).

Reaction Mechanisms and Theoretical Studies

The compound has been involved in studies exploring reaction mechanisms and theoretical investigations. This includes understanding the formation of 1,2-dioxanes using related compounds, contributing to the field of organic reaction mechanisms (Nishino et al., 1991).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-(dimethylaminomethylidene)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-17(2)9-13-14(18)7-11(8-15(13)19)10-3-5-12(16)6-4-10/h3-6,9,11H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXLNBUPOIEEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

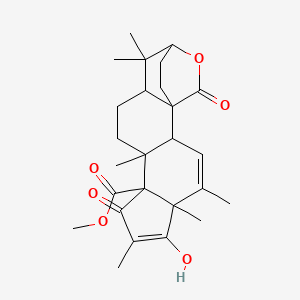

![N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2820287.png)

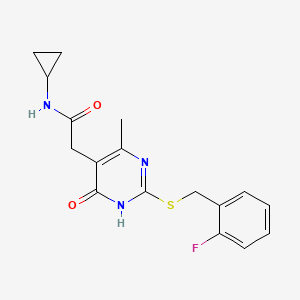

![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)

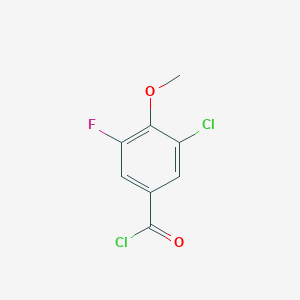

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)

![Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)

![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)